Cardiogenol C Exhibits Superior Potency Among Cardiogenol A-D Series in ESC Cardiomyocyte Differentiation
Among the four structurally similar cardiogenol molecules (A, B, C, and D) identified from the same phenotypic screen, cardiogenol C was reported as the most potent inducer of cardiomyocyte differentiation [1]. When mouse embryonic stem cells were cultured with cardiogenol C for seven days, up to 55% of the cells expressed sarcomeric myosin heavy chain (MHC), a definitive cardiomyocyte marker, compared to only approximately 5% myocyte prevalence achieved by current techniques at that time [1]. Furthermore, 90% of the cardiogenol C-treated cells were positive for cardiac-specific transcription factors (GATA-4, MEF2, Nkx2.5) and displayed characteristic spontaneous beating behavior [1].
| Evidence Dimension | MHC-positive cardiomyocyte yield from mouse ESCs |
|---|---|
| Target Compound Data | Up to 55% MHC-positive cells at 7 days; 90% express cardiac transcription factors |
| Comparator Or Baseline | Cardiogenols A, B, D (reported as less potent); standard differentiation techniques: ~5% myocyte prevalence |
| Quantified Difference | ~11-fold increase over standard techniques; cardiogenol C identified as most potent among A-D series |
| Conditions | Mouse embryonic stem cells cultured with cardiogenol C for 7 days; assessment by MHC immunostaining and transcription factor expression |
Why This Matters
This head-to-head comparison within the same chemical series provides direct evidence that cardiogenol C, not its structural analogs, should be prioritized for experiments requiring maximal cardiomyocyte differentiation efficiency from ESCs.
- [1] Wu, X., Ding, S., Ding, Q., Gray, N. S., & Schultz, P. G. (2004). Small molecules that induce cardiomyogenesis in embryonic stem cells. Journal of the American Chemical Society, 126(6), 1590-1591. View Source
